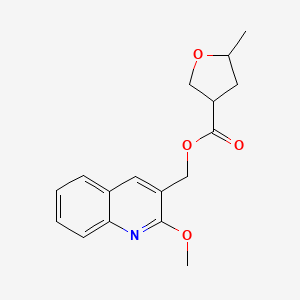
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate, also known as MQOC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MQOC is a heterocyclic compound that belongs to the quinoline family, and it has been synthesized using different methods.
作用機序
The mechanism of action of (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate is not fully understood, but it has been reported to inhibit the growth of Mycobacterium tuberculosis by blocking the synthesis of mycolic acid, an essential component of the bacterial cell wall. (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been reported to have low toxicity and good selectivity towards Mycobacterium tuberculosis and cancer cells. In vitro studies have shown that (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has a high inhibitory effect on the growth of Mycobacterium tuberculosis and cancer cells, with IC50 values ranging from 0.3 to 8.7 μM. In vivo studies have shown that (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has good pharmacokinetic properties, with a half-life of 4.4 hours and a bioavailability of 33%.
実験室実験の利点と制限
One of the advantages of using (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate in lab experiments is its high purity and low toxicity. (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has also been reported to have good solubility in various solvents, which makes it easy to handle in lab experiments. However, one of the limitations of using (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research on (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate. One direction is to optimize the synthesis method to reduce the cost and increase the yield of (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate. Another direction is to study the mechanism of action of (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate in more detail, which may lead to the discovery of new targets for the treatment of tuberculosis and cancer. Additionally, the potential applications of (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate in material science and other research fields should be explored further.
合成法
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been synthesized using various methods, including the reaction of 2-methoxy-3-formylquinoline with 5-methyloxolane-3-carboxylic acid in the presence of a base and a catalyst. Another method involves the reaction of 2-methoxy-3-quinolinecarboxaldehyde with 5-methyloxolane-3-carboxylic acid in the presence of a base and a catalyst. Both methods have been reported to yield high purity (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate.
科学的研究の応用
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been reported to have potential applications in various research fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been studied for its potential as an anti-tuberculosis agent, as well as its anti-cancer activity. In organic synthesis, (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been used as a building block for the synthesis of other heterocyclic compounds. In material science, (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been used as a ligand for the synthesis of metal-organic frameworks.
特性
IUPAC Name |
(2-methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-7-14(10-21-11)17(19)22-9-13-8-12-5-3-4-6-15(12)18-16(13)20-2/h3-6,8,11,14H,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJZTHFUAIHYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CO1)C(=O)OCC2=CC3=CC=CC=C3N=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine](/img/structure/B7435981.png)
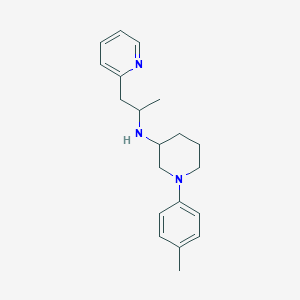
![N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide](/img/structure/B7435994.png)
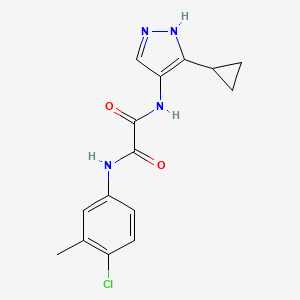
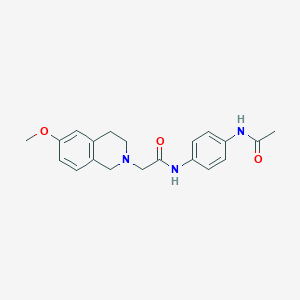
![methyl N-[4-[[2-oxo-2-(2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7436015.png)
![2-(1,3-benzodioxol-5-yl)-N-[diethyl(oxo)-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7436017.png)
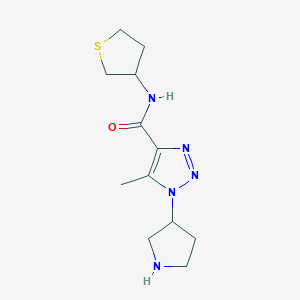
![N-[(1-benzylazetidin-2-yl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7436045.png)
![N-[[4-(aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-3-ethyl-2-morpholin-4-ylpentanamide](/img/structure/B7436063.png)
![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide](/img/structure/B7436067.png)

![1-[2-(5-Chloropyridin-3-yl)oxyethyl]-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B7436075.png)
![1-[1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-yl]triazole-4-carboxylic acid](/img/structure/B7436088.png)